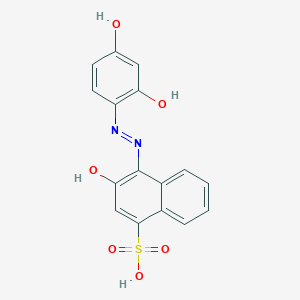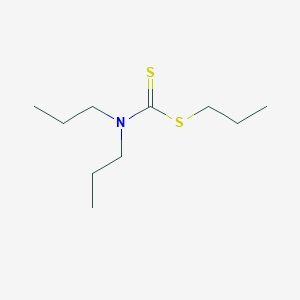
Propyl dipropyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl dipropyldithiocarbamate (PDTC) is a chemical compound that belongs to the class of dithiocarbamates. It is a yellow-colored powder that is soluble in water and organic solvents. PDTC has been widely used in scientific research for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cell survival.
Wirkmechanismus
Propyl dipropyldithiocarbamate inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the prevention of NF-κB translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.
Biochemische Und Physiologische Effekte
Propyl dipropyldithiocarbamate has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Propyl dipropyldithiocarbamate has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl dipropyldithiocarbamate is a potent inhibitor of NF-κB activity and has been widely used in scientific research. However, it has some limitations. Propyl dipropyldithiocarbamate can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. Therefore, careful optimization of the concentration and duration of Propyl dipropyldithiocarbamate treatment is required for each experiment.
Zukünftige Richtungen
Include investigating the effects of Propyl dipropyldithiocarbamate on other signaling pathways and its potential use in combination with other drugs. Additionally, the development of more potent and selective inhibitors of NF-κB activity, based on the structure of Propyl dipropyldithiocarbamate, is an area of active research.
Synthesemethoden
Propyl dipropyldithiocarbamate can be synthesized by reacting propylamine with carbon disulfide followed by treatment with sodium hydroxide and propylene oxide. This method yields Propyl dipropyldithiocarbamate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Propyl dipropyldithiocarbamate has been extensively used in scientific research to investigate the role of NF-κB in various physiological and pathological processes. It has been shown to inhibit the activity of NF-κB in vitro and in vivo, leading to a decrease in pro-inflammatory cytokine production and an increase in cell death.
Eigenschaften
CAS-Nummer |
19047-79-1 |
|---|---|
Produktname |
Propyl dipropyldithiocarbamate |
Molekularformel |
C10H21NS2 |
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
propyl N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
IQMQTTJSYGOQRS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=S)SCCC |
Kanonische SMILES |
CCCN(CCC)C(=S)SCCC |
Synonyme |
Dipropyldithiocarbamic acid propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



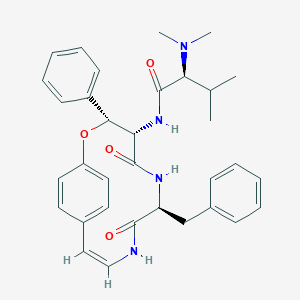
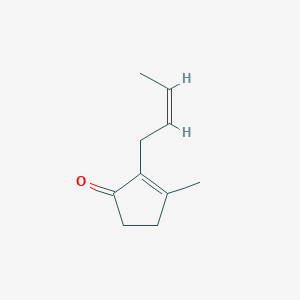
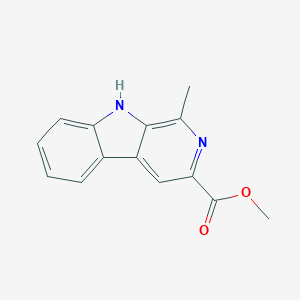
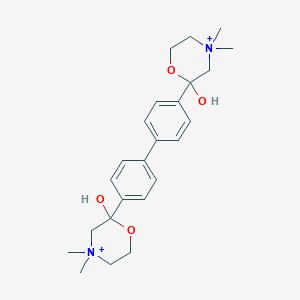
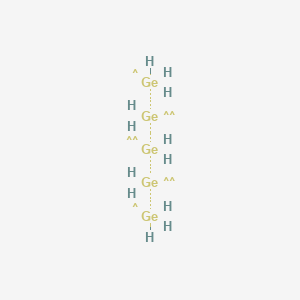
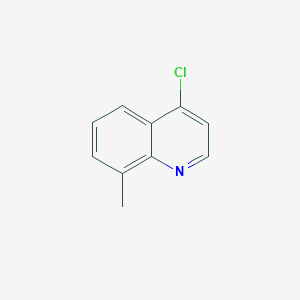
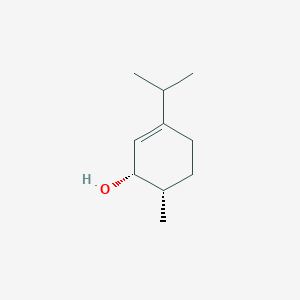
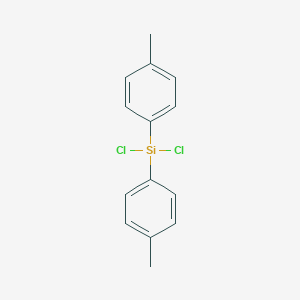
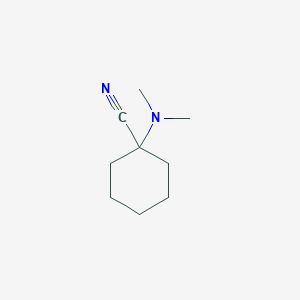

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)


